molecular formula C9H5BrN2O3 B1441396 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1240598-46-2

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1441396
CAS No.: 1240598-46-2
M. Wt: 269.05 g/mol
InChI Key: HTFJUZFDOWIVHN-UHFFFAOYSA-N
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Description

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a furan ring, and a pyrimidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(furan-2-yl)pyrimidine-4-carboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Types of Reactions:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

    Palladium Catalysts: Used in coupling reactions.

Major Products:

    Substituted Pyrimidines: Formed through nucleophilic substitution.

    Furan-2,3-dione Derivatives: Formed through oxidation.

    Biaryl or Styrene Derivatives: Formed through coupling reactions.

Scientific Research Applications

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a bromine atom and a furan ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-4-11-8(6-2-1-3-15-6)12-7(5)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJUZFDOWIVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 3
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 4
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

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